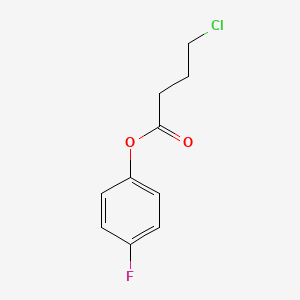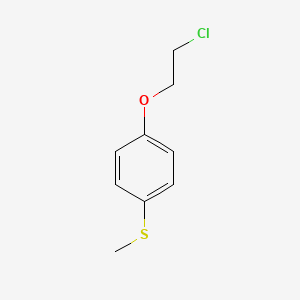
1-(2-Chloroethoxy)-4-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzene, which is a simple aromatic ring (C6H6). It has two substituents: a 2-chloroethoxy group and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with the 2-chloroethoxy and methylsulfanyl groups attached. The exact positions of these groups on the benzene ring would depend on the specific compound .Chemical Reactions Analysis
Again, without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the electron-withdrawing effect of the chloroethoxy group and the electron-donating effect of the methylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the presence of the chloroethoxy group could potentially increase the compound’s polarity and influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
- The oxidation of related methylsulfanyl compounds using 3-chloroperoxybenzoic acid has been studied, showcasing the preparation of sulfoxides and their crystal structures. These compounds exhibit intermolecular aromatic π–π interactions, emphasizing the role of such functional groups in stabilizing crystal structures (Choi et al., 2008).
- The effect of methylsulfonyl, methylsulfinyl, and methylsulfanyl substituents on the alkaline hydrolysis of esters has been investigated, demonstrating the influence of these groups on reaction rates due to polar and steric effects (Bowden & Rehman, 1997).
Catalytic and Synthetic Applications
- Studies on the catalytic properties of sulfur-containing palladacycles derived from compounds similar to the target molecule highlight their potential in asymmetric synthesis and organometallic chemistry (Dupont et al., 2001).
- Research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents points to the utility of sulfur-functionalized compounds in facilitating selective organic transformations (Mejía & Togni, 2012).
Analytical and Physical Chemistry
- The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic functions have been measured, offering insights into the solvation behavior of structurally similar compounds and their potential in purification processes (Xu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloroethoxy)-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJQXJMCLUPJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-(methylsulfanyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

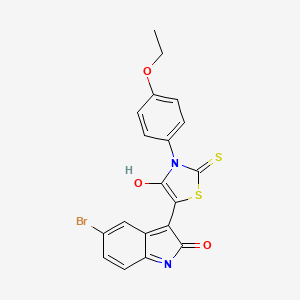

![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
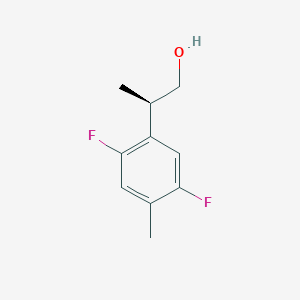
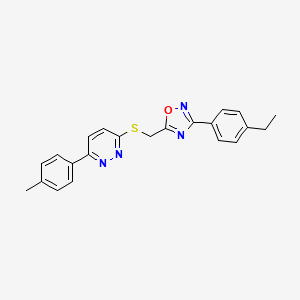
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
